4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidin-3-amine is an organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-4-methylphenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-methylphenyl isocyanate, which is then reacted with a suitable amine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenyl isocyanate
- 2-Chloro-4-methylphenyl isothiocyanate
- 4-Chloro-2-methylphenol
Uniqueness
4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a 2-chloro-4-methylphenyl group and a methylamine group.
Properties
Molecular Formula |
C12H17ClN2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
4-(2-chloro-4-methylphenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H17ClN2/c1-8-3-4-9(11(13)5-8)10-6-15(2)7-12(10)14/h3-5,10,12H,6-7,14H2,1-2H3 |
InChI Key |
RXCPZULHWRXUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CC2N)C)Cl |
Origin of Product |
United States |
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